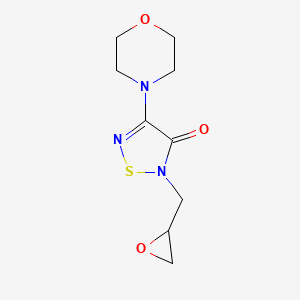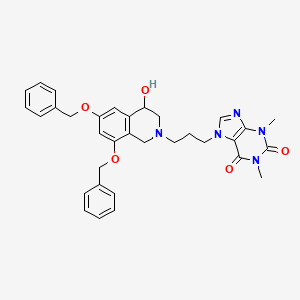
L-Glutamine-5-13C Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Glutamine-5-13C Hydrochloride is a labeled amino acid where the carbon at the fifth position is replaced with the isotope carbon-13. This compound is used extensively in research due to its unique properties, which allow scientists to trace metabolic pathways and study biochemical processes with greater precision .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Glutamine-5-13C Hydrochloride can be synthesized through the isotopic labeling of L-glutamine. The process involves the incorporation of carbon-13 into the glutamine molecule. This is typically achieved through fermentation processes using carbon-13 labeled substrates .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes. These processes utilize microorganisms that are fed with carbon-13 labeled glucose or other carbon sources. The fermentation is carefully controlled to ensure high yields of the labeled compound .
Análisis De Reacciones Químicas
Types of Reactions
L-Glutamine-5-13C Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form L-glutamic acid.
Reduction: It can be reduced to form L-glutamine derivatives.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the desired derivative but often involve the use of catalysts and specific solvents.
Major Products Formed
Oxidation: L-glutamic acid.
Reduction: L-glutamine derivatives.
Substitution: Various substituted glutamine compounds.
Aplicaciones Científicas De Investigación
L-Glutamine-5-13C Hydrochloride is widely used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand chemical pathways.
Biology: Helps in studying cellular metabolism and protein synthesis.
Medicine: Used in research related to metabolic disorders and cancer.
Industry: Employed in the production of labeled compounds for research and development.
Mecanismo De Acción
L-Glutamine-5-13C Hydrochloride exerts its effects by participating in metabolic pathways as a labeled amino acid. It is incorporated into proteins and other biomolecules, allowing researchers to trace its path through various biochemical processes. The labeled carbon-13 atom provides a detectable signal in nuclear magnetic resonance (NMR) and mass spectrometry (MS) studies, making it a valuable tool for studying molecular targets and pathways .
Comparación Con Compuestos Similares
Similar Compounds
L-Glutamine-1-13C: Labeled at the first carbon position.
L-Glutamine-2-13C: Labeled at the second carbon position.
L-Glutamine-13C5,15N2: Labeled at multiple positions with both carbon-13 and nitrogen-15.
Uniqueness
L-Glutamine-5-13C Hydrochloride is unique due to its specific labeling at the fifth carbon position, which provides distinct advantages in tracing specific metabolic pathways.
Propiedades
Fórmula molecular |
C5H11ClN2O3 |
|---|---|
Peso molecular |
183.60 g/mol |
Nombre IUPAC |
(2S)-2,5-diamino-5-oxo(513C)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H10N2O3.ClH/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H2,7,8)(H,9,10);1H/t3-;/m0./s1/i4+1; |
Clave InChI |
SNNIXEGBYLWWHH-QYHRGCGZSA-N |
SMILES isomérico |
C(C[13C](=O)N)[C@@H](C(=O)O)N.Cl |
SMILES canónico |
C(CC(=O)N)C(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![methyl 2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate](/img/structure/B13856462.png)
![[1-(3-Phenylpropyl)cyclobutyl]methanol](/img/structure/B13856471.png)


